1-(2-Bromoethoxy)-3,5-difluorobenzene
Description
This structure combines electron-withdrawing fluorine atoms with a brominated ethoxy chain, making it a versatile intermediate in organic synthesis. The bromoethoxy group serves as a reactive site for nucleophilic substitutions or cross-coupling reactions, while the fluorine atoms enhance the compound’s stability and influence its electronic properties. It is primarily used in pharmaceutical and materials science research, particularly in the synthesis of fluorinated polymers or bioactive molecules .
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-3,5-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 |
InChI Key |
QKJZKWZQJNXMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize 1-(2-bromoethoxy)-3,5-difluorobenzene, the following structurally analogous compounds are analyzed based on substituent variations, reactivity, and applications:
Substituent Variations in Halogenated Ethoxy/Benzyl Groups
Key Observations :
- Reactivity : The bromoethoxy group in this compound offers superior leaving-group capability compared to its chloroethoxy analogue (CAS: 175203-19-7), making it more reactive in nucleophilic substitutions .
- Lipophilicity : Bromomethyl derivatives (e.g., 1-(bromomethyl)-3,5-difluorobenzene) exhibit higher lipophilicity than ethoxy analogues, favoring membrane permeability in drug design .
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